molecular formula C20H18ClN3O4 B2765366 N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide CAS No. 898409-22-8

N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide

Cat. No.: B2765366
CAS No.: 898409-22-8
M. Wt: 399.83
InChI Key: VPZHEIHCEIOVLN-UHFFFAOYSA-N
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Description

“N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide” is a synthetic organic compound that belongs to the class of pyrazine derivatives

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazine ring: This can be achieved through the condensation of appropriate diketones with hydrazine derivatives.

    Substitution reactions: Introduction of the 2-chlorophenyl and 2-ethoxyphenyl groups can be done through nucleophilic substitution reactions.

    Acetylation: The final step often involves acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include:

    Catalysis: Using catalysts to speed up reactions.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide” can undergo various chemical reactions, including:

    Oxidation: This might involve the transformation of the ethoxy group to a hydroxyl group.

    Reduction: Reduction of the pyrazine ring could lead to dihydropyrazine derivatives.

    Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including amines, thiols, or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrazine compounds.

Mechanism of Action

The mechanism of action of “N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide” would depend on its specific biological target. Generally, pyrazine derivatives can interact with enzymes, receptors, or DNA, affecting various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
  • N-(2-chlorophenyl)-2-[4-(2-hydroxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide

Uniqueness

“N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide” is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its methoxy or hydroxy analogs.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-2-28-17-10-6-5-9-16(17)24-12-11-23(19(26)20(24)27)13-18(25)22-15-8-4-3-7-14(15)21/h3-12H,2,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZHEIHCEIOVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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